REACTION_CXSMILES
|
O.NN.[F:4][C:5]1[CH:6]=[CH:7][C:8]([N+:23]([O-:25])=[O:24])=[C:9]([CH2:11][N:12]2C(=O)C3=CC=CC=C3C2=O)[CH:10]=1.Cl>C(O)C>[F:4][C:5]1[CH:6]=[CH:7][C:8]([N+:23]([O-:25])=[O:24])=[C:9]([CH:10]=1)[CH2:11][NH2:12] |f:0.1|
|
Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
N-(5-fluoro-2-nitrophenyl)methyl-phthalimide
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)CN1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
was continued at that temperature for a further hour
|
Type
|
CUSTOM
|
Details
|
then the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the solid which separated
|
Type
|
ADDITION
|
Details
|
The mother liquors were treated with 10% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent 3.5 g of title compound
|
Type
|
CUSTOM
|
Details
|
were obtained as a reddish oil
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(CN)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |